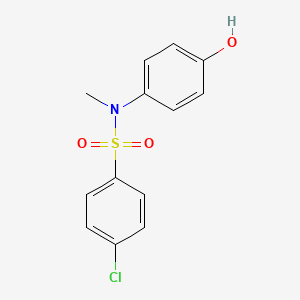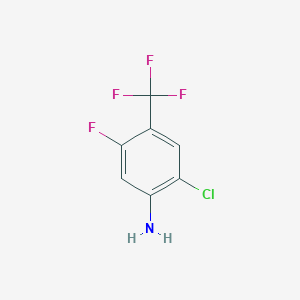
2-Chloro-5-fluoro-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-4-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 1805524-30-4 . It has a molecular weight of 213.56 .
Molecular Structure Analysis
The linear formula of 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline is C7H4ClF4N . The InChI code is 1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline are not detailed in the sources retrieved, it’s worth noting that similar compounds have been used in various chemical reactions. For example, 4-Chloro-2-(trifluoromethyl)aniline was used in the synthesis of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline include a refractive index of n20/D 1.5030 (lit.), a boiling point of 214-218 °C (lit.), and a density of 1.4160 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Monodentate Transient Directing Group Assisted Ruthenium(II)-Catalyzed Synthesis
A study highlighted the use of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group (MonoTDG) to facilitate Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process achieves high efficiency and good functional group tolerance, allowing for the synthesis of quinazoline and fused isoindolinone scaffolds through one-step derivatization of the amidated product (Wu et al., 2021).
Vibrational Analysis for NLO Materials
Another study conducted a combined experimental and theoretical vibrational analysis on compounds similar to 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline, such as 4-Chloro-3-(trifluoromethyl)aniline, to explore their potential utility in nonlinear optical (NLO) materials. The study provided insights into the effects of substituents on the vibrational spectra and the molecular structure, highlighting the significance of such compounds in material science (Revathi et al., 2017).
Fluorescence Quenching Studies
Research on fluorescence quenching of boronic acid derivatives by aniline used compounds closely related to 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline to study the quenching mechanisms. These studies are crucial in understanding the photophysical properties of boronic acid derivatives, which are significant in biological and chemical sensing applications (Geethanjali et al., 2015).
Synthesis Routes and Chemical Modifications
An interesting synthetic route described the preparation of 2,4,6-tris(chlorosulfonyl)- and 2,4,6-tris(fluorosulfonyl) derivatives of phenol, aniline, and chlorobenzene, demonstrating the versatility and reactivity of fluoro and chlorosulfonyl groups in organic synthesis. This work underscores the potential of such compounds in developing novel chemical entities with unique properties (Boiko et al., 2011).
Safety and Hazards
2-Chloro-5-fluoro-4-(trifluoromethyl)aniline is considered hazardous. It is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Acute Tox. 4 Inhalation, Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .
Propiedades
IUPAC Name |
2-chloro-5-fluoro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCISOOHPIHPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

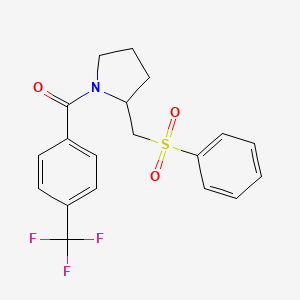


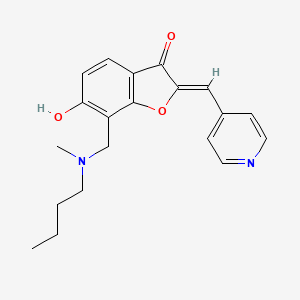
![1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2724263.png)

![N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide](/img/structure/B2724265.png)
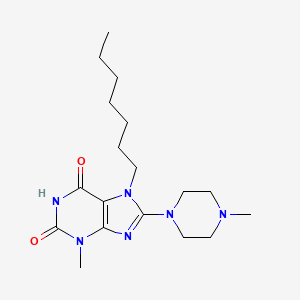
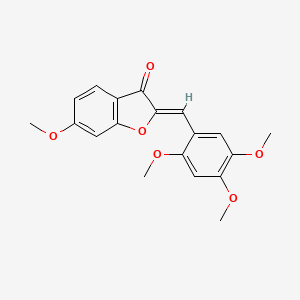
![5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724274.png)
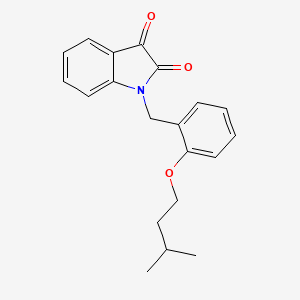

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2724279.png)
